Cas no 155600-99-0 (3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole)

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole is a halogenated nitro-substituted pyrazole derivative with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include high reactivity due to the presence of bromine and nitro functional groups, making it a versatile building block for further functionalization. The compound exhibits stability under standard conditions, ensuring consistent performance in synthetic workflows. Its structural features enable selective modifications, facilitating the development of complex heterocyclic systems. The electron-withdrawing nitro group enhances electrophilic substitution potential, while the bromine atoms provide sites for cross-coupling reactions. This compound is particularly useful in medicinal chemistry for designing bioactive molecules. Proper handling is required due to its potential sensitivity.
3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole structure
155600-99-0 structure
商品名:3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole
CAS番号:155600-99-0
MF:C4H3Br2N3O2
メガワット:284.8935
CID:1330202
PubChem ID:22918638

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 3,5-dibromo-1-methyl-4-nitropyrazole
    • AC-0801
    • 3,5-di-bromo-1-methyl-4-nitropyrazole
    • CTK6I3662
    • dibromomethylnitropyrazole
    • SureCN1073892
    • 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
    • PGMQVDHYFOWDLI-UHFFFAOYSA-N
    • RP15625
    • 1H-Pyrazole, 3,5-dibromo-1-methyl-4-nitro-
    • CS-0186738
    • C4H3Br2N3O2
    • SCHEMBL1073892
    • MFCD09972218
    • DB-165102
    • A906485
    • 155600-99-0
    • C72940
    • AKOS005071508
    • J-511248
    • DTXSID50628910
    • 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole
    • インチ: 1S/C4H3Br2N3O2/c1-8-4(6)2(9(10)11)3(5)7-8/h1H3
    • InChIKey: PGMQVDHYFOWDLI-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C(=NN1C([H])([H])[H])Br)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 284.85715g/mol
  • どういたいしつりょう: 282.85920g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 173
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 63.6

じっけんとくせい

  • ゆうかいてん: 153-155°
  • ふってん: 279.1±35.0°C at 760 mmHg

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P305+P351+P338
  • ちょぞうじょうけん:Inert atmosphere,2-8°C
  • 危険レベル:IRRITANT

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1211579-10g
3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole
155600-99-0 95%
10g
$950 2024-07-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OJ872-100mg
3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole
155600-99-0 95+%
100mg
179CNY 2021-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1257408-250mg
3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole
155600-99-0 95%
250mg
¥482 2023-04-15
Alichem
A049003157-10g
3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole
155600-99-0 95%
10g
$1,404.00 2022-04-02
Alichem
A049003157-25g
3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole
155600-99-0 95%
25g
$2,079.00 2022-04-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OJ872-5g
3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole
155600-99-0 95+%
5g
4616CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OJ872-1g
3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole
155600-99-0 95+%
1g
717.0CNY 2021-07-12
A2B Chem LLC
AA77599-10g
3,5-Dibromo-1-methyl-4-nitro-1h-pyrazole
155600-99-0 95%
10g
$1577.00 2024-04-20
Ambeed
A226178-250mg
3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole
155600-99-0 95%
250mg
$48.0 2024-04-23
A2B Chem LLC
AA77599-1g
3,5-Dibromo-1-methyl-4-nitro-1h-pyrazole
155600-99-0 95%
1g
$239.00 2024-04-20

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  24 h, reflux; cooled
1.2 Reagents: Ammonia Solvents: Water ;  20 min
リファレンス
Effect of "anomalous" electrochemical halogenation of pyrazoles and its reasons
Lyalin, B. V.; Petrosyan, V. A., Russian Chemical Bulletin, 2012, 61(1), 209-210

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole Raw materials

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole Preparation Products

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole 関連文献

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazoleに関する追加情報

Introduction to 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole (CAS No. 155600-99-0)

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole, identified by its Chemical Abstracts Service (CAS) number 155600-99-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a scaffold that is widely recognized for its biological activity and structural versatility. The presence of multiple substituents, including bromine and nitro groups, imparts unique chemical properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The structural framework of 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole consists of a six-membered aromatic ring containing two bromine atoms at the 3rd and 5th positions, a methyl group at the 1st position, and a nitro group at the 4th position. This specific arrangement of substituents contributes to its reactivity and potential applications in drug discovery. The bromine atoms, in particular, serve as excellent handles for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazole derivatives. The nitro group in 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole not only enhances its electronic properties but also facilitates various chemical transformations. For instance, reduction of the nitro group can yield an amine functionality, which can be further modified to introduce additional pharmacophores. This adaptability makes it a versatile building block for medicinal chemists.

One of the most compelling aspects of 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole is its potential application in the development of antimicrobial and anticancer agents. Pyrazole derivatives have been extensively studied for their ability to interact with biological targets such as enzymes and receptors. The bromine and nitro substituents are known to modulate the binding affinity and selectivity of these compounds towards their intended targets. For example, studies have shown that certain pyrazole-based compounds exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation.

Recent advancements in computational chemistry have further enhanced the utility of 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole as a starting material. Molecular modeling techniques allow researchers to predict the binding modes of this compound with various biological targets with high accuracy. This has enabled the rational design of novel drug candidates with improved pharmacokinetic properties. Additionally, high-throughput screening (HTS) methods have been employed to rapidly identify derivatives of 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole that exhibit promising biological activity.

The synthesis of 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include bromination of appropriately substituted pyrazoles followed by nitration and methylation. The choice of reagents and reaction conditions plays a crucial role in determining the efficiency of these processes. Advances in green chemistry principles have also led to the development of more sustainable synthetic methodologies for this compound.

In conclusion, 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole (CAS No. 155600-99-0) represents a significant asset in pharmaceutical research due to its structural complexity and functional diversity. Its potential applications in drug discovery are vast, ranging from antimicrobial agents to anticancer drugs. As research in this field continues to evolve, it is expected that new derivatives and analogs of this compound will be developed, further expanding its utility in medicinal chemistry.

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